molecular formula C21H22N2O B6504413 N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1396684-90-4

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6504413
CAS No.: 1396684-90-4
M. Wt: 318.4 g/mol
InChI Key: LNVXTWGSMULZRY-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.173213330 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions, particularly as an anticholinergic agent. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with acetylcholine receptors, inhibiting their activity and thereby modulating cholinergic signaling pathways . Additionally, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a useful reagent in click chemistry .

Cellular Effects

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s anticholinergic properties can affect neuronal cells by inhibiting acetylcholine receptors, leading to altered neurotransmission and potential therapeutic effects in conditions like bronchial asthma . Additionally, its ability to participate in click chemistry reactions allows for the labeling and tracking of biomolecules within cells, providing insights into cellular dynamics and interactions .

Molecular Mechanism

The molecular mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound binds to acetylcholine receptors, inhibiting their activity and thereby reducing cholinergic signaling . This inhibition can lead to various downstream effects, including changes in gene expression and cellular responses. Additionally, the compound’s alkyne group allows it to participate in CuAAc reactions, facilitating the formation of stable triazole linkages with azide-containing biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its anticholinergic activity and click chemistry reactivity for several months when stored properly . Degradation products may form over time, potentially affecting its efficacy and safety in experimental applications .

Dosage Effects in Animal Models

The effects of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits its intended anticholinergic effects, such as bronchodilation and reduced bronchial constriction . At higher doses, toxic or adverse effects may occur, including potential neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in animal studies .

Metabolic Pathways

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity . The compound’s metabolism can also affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting sequences and transport proteins . These localization patterns can affect the compound’s activity and function, as well as its ability to interact with specific biomolecules within different subcellular environments .

Properties

IUPAC Name

4-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(22-14-4-5-15-23-16-6-7-17-23)20-12-10-19(11-13-20)18-8-2-1-3-9-18/h1-3,8-13H,6-7,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXTWGSMULZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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